2-(Piperidin-1-yl)ethanethioamide
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Overview
Description
2-(Piperidin-1-yl)ethanethioamide is an organic compound with the molecular formula C7H14N2S. It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, attached to an ethanethioamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)ethanethioamide typically involves the reaction of piperidine with ethanethioamide under controlled conditions. One common method is to react piperidine with 2-chloroethylamine hydrochloride to form 2-(Piperidin-1-yl)ethanamine, which is then treated with thiourea to yield this compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)ethanethioamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(Piperidin-1-yl)ethanethioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)ethanethioamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its piperidine and thioamide functional groups. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Morpholin-4-yl)ethanethioamide: Similar structure but with a morpholine ring instead of a piperidine ring.
2-(Pyrrolidin-1-yl)ethanethioamide: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
2-(Piperidin-1-yl)ethanethioamide is unique due to the presence of both a piperidine ring and a thioamide group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-piperidin-1-ylethanethioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2S/c8-7(10)6-9-4-2-1-3-5-9/h1-6H2,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZPJCVGVCURNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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